Fmoc-D-Tyr(All)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

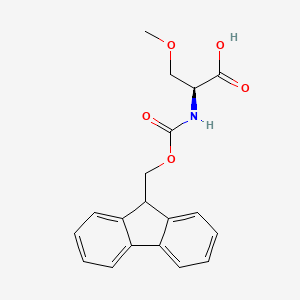

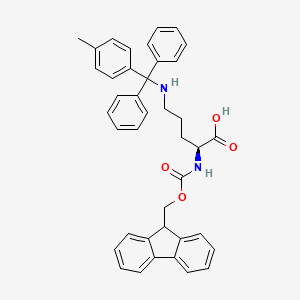

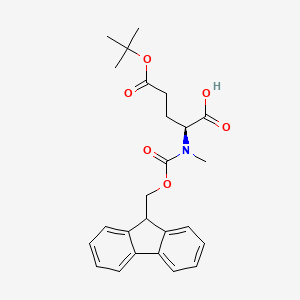

“Fmoc-D-Tyr(All)-OH” appears to be a variant of Fmoc-D-Tyr(tBu)-OH1. The Fmoc group (9-fluorenylmethoxycarbonyl) is a protective group used in solid-phase peptide synthesis. The “D-Tyr” part refers to the D-enantiomer of the amino acid tyrosine. The “tBu” or “All” part refers to additional protective groups attached to the tyrosine2.

Synthesis Analysis

Fmoc-D-Tyr(All)-OH is likely synthesized using solid-phase peptide synthesis strategies2. Fmoc amino acids are pre-loaded to Wang resins so that epimerization and dipeptide formation are minimized2.

Molecular Structure Analysis

The molecular structure of Fmoc-D-Tyr(tBu)-OH is C28H29NO53. However, I couldn’t find the specific structure for Fmoc-D-Tyr(All)-OH.

Chemical Reactions Analysis

Fmoc-D-Tyr(All)-OH is likely used in the synthesis of peptides2. The Fmoc group is removed during synthesis, allowing the amino acid to bind to the next one in the sequence2.

Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-D-Tyr(All)-OH are not readily available. For Fmoc-D-Tyr(tBu)-OH, it’s a solid substance that should be stored below +30°C4.科学研究应用

Specific Scientific Field

Biochemistry, specifically peptide synthesis .

Comprehensive and Detailed Summary of the Application

“Fmoc-D-Tyr(All)-OH” is used in the Fmoc/tBu solid-phase synthesis method, which is the method of choice for the synthesis of peptides in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .

Detailed Description of the Methods of Application or Experimental Procedures

The Fmoc/tBu solid-phase synthesis method involves attaching the first amino acid to a solid support, such as a resin, with its alpha-amino group protected. The carboxyl group of the next amino acid, which is also protected on its alpha-amino group, is then coupled to the free amino group of the resin-bound amino acid. The alpha-amino protecting group of the newly added amino acid is then removed, and the process is repeated until the desired peptide sequence is obtained .

Use in Resin for Peptide Synthesis

Specific Scientific Field

Biochemistry, specifically peptide synthesis .

Comprehensive and Detailed Summary of the Application

“Fmoc-D-Tyr(All)-OH” is used in the production of resins for solid-phase peptide synthesis (SPPS). These resins, such as Fmoc-D-Tyr(tBu)-Wang resin, are used as the solid support in SPPS .

Detailed Description of the Methods of Application or Experimental Procedures

The resin is first loaded with the Fmoc-protected amino acid. The Fmoc group is then removed, and the next amino acid is coupled to the free amino group of the resin-bound amino acid. This process is repeated until the desired peptide sequence is obtained .

Use in Green Chemistry

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

“Fmoc-D-Tyr(All)-OH” is used in the Fmoc/tBu solid-phase synthesis method, which is being adapted to use greener solvents in an effort to reduce the environmental impact of peptide synthesis .

Detailed Description of the Methods of Application or Experimental Procedures

The Fmoc/tBu solid-phase synthesis method involves attaching the first amino acid to a solid support, such as a resin, with its alpha-amino group protected. The carboxyl group of the next amino acid, which is also protected on its alpha-amino group, is then coupled to the free amino group of the resin-bound amino acid. The alpha-amino protecting group of the newly added amino acid is then removed, and the process is repeated until the desired peptide sequence is obtained .

Thorough Summary of the Results or Outcomes Obtained

The use of greener solvents in solid-phase peptide synthesis does not impair the synthetic process and results in a smaller impact on the environment and on human health .

Use in Resin for Continuous Flow Peptide Synthesis

Specific Scientific Field

Biochemistry, specifically peptide synthesis .

Comprehensive and Detailed Summary of the Application

“Fmoc-D-Tyr(All)-OH” is used in the production of resins for continuous flow peptide synthesis. These resins, such as TentaGel® resins, are used as the solid support in this method .

Detailed Description of the Methods of Application or Experimental Procedures

The resin is first loaded with the Fmoc-protected amino acid. The Fmoc group is then removed, and the next amino acid is coupled to the free amino group of the resin-bound amino acid. This process is repeated until the desired peptide sequence is obtained .

安全和危害

The safety data sheet (SDS) for Fmoc-D-Tyr(tBu)-OH can be downloaded from the manufacturer’s website1. It’s important to handle all chemicals with appropriate safety measures.

未来方向

The future directions for Fmoc-D-Tyr(All)-OH are not clear from the available information. However, the field of peptide synthesis continues to evolve, with ongoing research into new synthesis methods and applications.

属性

IUPAC Name |

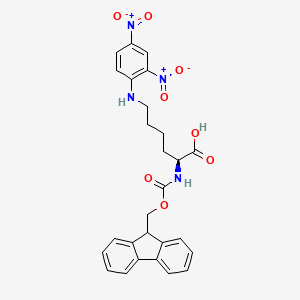

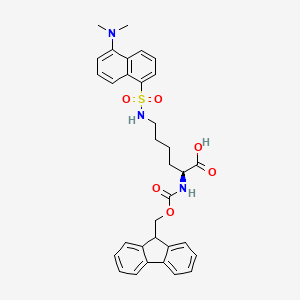

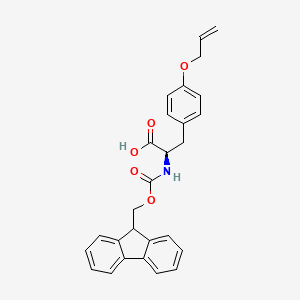

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-prop-2-enoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO5/c1-2-15-32-19-13-11-18(12-14-19)16-25(26(29)30)28-27(31)33-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h2-14,24-25H,1,15-17H2,(H,28,31)(H,29,30)/t25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUXDQFCBLRIRE-RUZDIDTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-Tyr(All)-OH | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。